Acepromazine-d6 Maleate
Overview
Description
Acepromazine maleate is a phenothiazine derivative antipsychotic drug primarily used in veterinary medicine. Initially developed for human use in the 1950s, it is now predominantly utilized as a sedative and antiemetic for animals, particularly dogs, cats, and horses . The compound is known for its ability to calm anxious animals and reduce anesthesia-related deaths in horses .
Mechanism of Action
Target of Action
Acepromazine-d6 Maleate primarily targets dopaminergic receptors (subtypes D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1-receptors), alpha1/alpha2-receptors , and muscarinic (cholinergic) M1/M2-receptors . These receptors play a crucial role in mood regulation, behavior, and various physiological processes.
Mode of Action
This compound acts as an antagonist (blocking agent) on its targets, leading to various effects :
- Muscarinic (cholinergic) M1/M2-receptors : Blocking these receptors causes anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes, and loss of memory .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving dopamine, serotonin, histamine, and acetylcholine neurotransmission . The downstream effects of blocking these pathways include sedation, antiemesis, and a reduction in spontaneous activity .
Pharmacokinetics
The pharmacokinetics of this compound involve several key processes that determine how the drug is absorbed, distributed, metabolized, and eliminated from the body . .
Result of Action
The molecular and cellular effects of this compound’s action include a depressant effect on the central nervous system, causing sedation, muscular relaxation, and a reduction in spontaneous activity . It acts rapidly, exerting a prompt and pronounced calming effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the drug’s effects can vary significantly based on the specific animal, its condition, and other individual factors .
Biochemical Analysis
Biochemical Properties
Acepromazine-d6 Maleate interacts with various biomolecules, including enzymes and proteins. It acts as an antagonist on different post-synaptic receptors, including dopaminergic-receptors (subtypes D1, D2, D3, and D4), serotonergic-receptors (5-HT1 and 5-HT2), histaminergic-receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by interacting with different receptors, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on different post-synaptic receptors. It binds to these receptors, inhibiting or activating enzymes, and causing changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it is used as a tranquilizer and antiemetic in animals, with the dosage requirement decreasing as the weight of the animal increases .
Preparation Methods
Acepromazine maleate is synthesized through a series of chemical reactions involving phenothiazine derivatives. The standard pharmaceutical preparation involves the reaction of 10-[3-(dimethylamino)propyl]phenothiazine-2-yl methyl ketone with maleic acid to form the maleate salt . The process requires careful control of reaction conditions, including temperature and pH, to ensure high purity and yield. Industrial production methods typically involve large-scale synthesis in controlled environments to maintain consistency and quality .
Chemical Reactions Analysis
Acepromazine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce hydroxyethylpromazine sulfoxide, its primary metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Acepromazine maleate can undergo substitution reactions, particularly involving its dimethylamino group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include hydroxyethylpromazine sulfoxide and other phenothiazine derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Acepromazine maleate is similar to other phenothiazine derivatives, such as chlorpromazine and promazine . it is unique in its specific receptor binding profile and its predominant use in veterinary medicine. Unlike chlorpromazine, which is still used in humans, acepromazine maleate is almost exclusively used in animals . Other similar compounds include:
Chlorpromazine: Used in humans for its antipsychotic properties.
Promazine: Another phenothiazine derivative with similar sedative effects.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRHOOHLUYHMGG-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61-00-7 (Parent) | |
Record name | Acepromazine maleate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6047783 | |
Record name | Acetopromazine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3598-37-6 | |
Record name | Acepromazine maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3598-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acepromazine maleate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acepromazine maleate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetopromazine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acepromazine hydrogen maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ACEPROMAZINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37862HP2OM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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